molecular formula C14H9NO2S B1295917 2-(1,3-Benzothiazol-2-yl)benzoic acid CAS No. 6340-29-0

2-(1,3-Benzothiazol-2-yl)benzoic acid

Cat. No.: B1295917
CAS No.: 6340-29-0
M. Wt: 255.29 g/mol
InChI Key: IUHKJRBEJIXPHA-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)benzoic acid is a compound that features a benzothiazole ring fused to a benzoic acid moiety. Benzothiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate benzoic acid derivative. One common method includes the reaction of 2-aminobenzenethiol with 2-chlorobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally benign solvents, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex molecules. It is utilized in the development of various functional materials and ligands in coordination chemistry .

Biology

  • Enzyme Inhibition : Research indicates that 2-(1,3-Benzothiazol-2-yl)benzoic acid inhibits several key enzymes involved in bacterial growth and survival, such as DNA gyrase and dihydroorotase . This inhibition disrupts critical biochemical pathways like DNA replication and cell wall synthesis.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. Studies have shown its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Medicine

  • Anticancer Properties : this compound has been investigated for its potential to induce apoptosis in cancer cells. In vitro studies have demonstrated its efficacy against various cancer cell lines, including lung and breast cancer .
  • Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation, making it a candidate for developing anti-inflammatory medications .

Industry

  • Dyes and Pigments : In industrial applications, this compound is used in the production of dyes and pigments due to its chemical stability and reactivity .
  • Vulcanization Accelerators : The compound is employed as a vulcanization accelerator in rubber manufacturing processes .

Case Study 1: Antimicrobial Activity

A study conducted by Pritesh Patel et al. (2012) synthesized various benzothiazole derivatives linked to sulphonamides. Among these compounds, one derivative exhibited remarkable activity against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting the potential of benzothiazole derivatives in antibiotic development .

Case Study 2: Anticancer Screening

Research by Havrylyuk et al. (2010) explored the anticancer activity of novel benzothiazole derivatives. Their findings indicated that certain synthesized compounds had significant inhibitory effects on multiple cancer cell lines, suggesting that derivatives of this compound could be developed into effective anticancer agents .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for complex moleculesUsed in ligand synthesis
BiologyEnzyme inhibitionEffective against DNA gyrase
Antimicrobial activityActive against E. coli and S. aureus
MedicineAnticancerInduces apoptosis in cancer cells
Anti-inflammatoryPotential for new anti-inflammatory drugs
IndustryDyes and pigmentsStable chemical properties
Vulcanization acceleratorsEnhances rubber properties

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can engage in π-π stacking interactions and hydrogen bonding with target proteins, leading to inhibition or modulation of their activity. The benzoic acid moiety can further enhance binding affinity through additional interactions with the target site .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)phenol
  • 2-(1,3-Benzothiazol-2-yl)aniline
  • 2-(1,3-Benzothiazol-2-yl)benzamide

Uniqueness

2-(1,3-Benzothiazol-2-yl)benzoic acid is unique due to the presence of both a benzothiazole ring and a benzoic acid moiety, which confer distinct chemical reactivity and biological activity. The combination of these two functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

2-(1,3-Benzothiazol-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C14_{14}H9_{9}NO2_2S. It features a benzothiazole moiety linked to a benzoic acid structure, which is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to interact with various bacterial enzymes, potentially inhibiting bacterial growth. The compound demonstrates selective activity against Gram-positive bacteria such as Bacillus subtilis and has some efficacy against fungal pathogens like Candida albicans.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (MIC in µg/mL)
Bacillus subtilis32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50_{50} (µM)
MCF-710
A54915
HCT-11612

The structure–activity relationship (SAR) studies indicate that modifications to the benzothiazole ring can enhance cytotoxicity, suggesting avenues for further research .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, impacting bacterial growth and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it has been observed to trigger apoptotic pathways, leading to cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound showed improved activity against resistant strains of bacteria when combined with other antibiotics.
  • Cytotoxicity Assessment : Research involving MCF-7 cells indicated that treatment with the compound significantly reduced cell viability in a dose-dependent manner, supporting its development as a potential anticancer agent.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHKJRBEJIXPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287509
Record name 2-(1,3-benzothiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6340-29-0
Record name 6340-29-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-benzothiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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